Cas no 2228451-96-3 (tert-butyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)-3-methylpiperidine-1-carboxylate)
tert-butyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)-3-methylpiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)-3-methylpiperidine-1-carboxylate
- 2228451-96-3
- EN300-1899178
-
- Inchi: 1S/C15H26N4O2/c1-10-9-19(14(20)21-15(2,3)4)7-6-11(10)12-8-13(16)18(5)17-12/h8,10-11H,6-7,9,16H2,1-5H3
- InChI Key: JSTMGNQCZUENNE-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCC(C2C=C(N)N(C)N=2)C(C)C1)=O
Computed Properties
- Exact Mass: 294.20557608g/mol
- Monoisotopic Mass: 294.20557608g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 382
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 73.4Ų
tert-butyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)-3-methylpiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1899178-0.05g |
tert-butyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)-3-methylpiperidine-1-carboxylate |
2228451-96-3 | 0.05g |
$1428.0 | 2023-09-18 | ||
| Enamine | EN300-1899178-0.1g |
tert-butyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)-3-methylpiperidine-1-carboxylate |
2228451-96-3 | 0.1g |
$1496.0 | 2023-09-18 | ||
| Enamine | EN300-1899178-0.25g |
tert-butyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)-3-methylpiperidine-1-carboxylate |
2228451-96-3 | 0.25g |
$1564.0 | 2023-09-18 | ||
| Enamine | EN300-1899178-0.5g |
tert-butyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)-3-methylpiperidine-1-carboxylate |
2228451-96-3 | 0.5g |
$1632.0 | 2023-09-18 | ||
| Enamine | EN300-1899178-1.0g |
tert-butyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)-3-methylpiperidine-1-carboxylate |
2228451-96-3 | 1g |
$1701.0 | 2023-06-02 | ||
| Enamine | EN300-1899178-2.5g |
tert-butyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)-3-methylpiperidine-1-carboxylate |
2228451-96-3 | 2.5g |
$3332.0 | 2023-09-18 | ||
| Enamine | EN300-1899178-5.0g |
tert-butyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)-3-methylpiperidine-1-carboxylate |
2228451-96-3 | 5g |
$4930.0 | 2023-06-02 | ||
| Enamine | EN300-1899178-10.0g |
tert-butyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)-3-methylpiperidine-1-carboxylate |
2228451-96-3 | 10g |
$7312.0 | 2023-06-02 | ||
| Enamine | EN300-1899178-1g |
tert-butyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)-3-methylpiperidine-1-carboxylate |
2228451-96-3 | 1g |
$1701.0 | 2023-09-18 | ||
| Enamine | EN300-1899178-5g |
tert-butyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)-3-methylpiperidine-1-carboxylate |
2228451-96-3 | 5g |
$4930.0 | 2023-09-18 |
tert-butyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)-3-methylpiperidine-1-carboxylate Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on tert-butyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)-3-methylpiperidine-1-carboxylate
Introduction to Tert-butyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)-3-methylpiperidine-1-carboxylate (CAS No. 2228451-96-3)
Tert-butyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)-3-methylpiperidine-1-carboxylate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2228451-96-3, represents a fusion of advanced chemical synthesis and biological activity, making it a subject of intense study for potential therapeutic applications.
The molecular structure of Tert-butyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)-3-methylpiperidine-1-carboxylate is characterized by a piperidine core, which is a common motif in many bioactive molecules. This core is further functionalized with a tert-butyl group and an amino-substituted pyrazole ring, enhancing its pharmacological profile. The presence of these specific functional groups not only influences the compound's solubility and stability but also plays a crucial role in its interactions with biological targets.
In recent years, there has been a growing interest in the development of novel compounds that can modulate neurological and inflammatory pathways. The pyrazole moiety in Tert-butyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)-3-methylpiperidine-1-carboxylate has been identified as a key pharmacophore, capable of interacting with various enzymes and receptors involved in these pathways. This has led to extensive research into its potential as an anti-inflammatory agent and as a modulator of central nervous system (CNS) function.
One of the most compelling aspects of this compound is its potential to serve as a lead molecule for the development of new drugs. The combination of the piperidine and pyrazole moieties provides multiple sites for chemical modification, allowing researchers to fine-tune the compound's pharmacokinetic and pharmacodynamic properties. This flexibility has made it an attractive candidate for further investigation in both academic and industrial settings.
The synthesis of Tert-butyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)-3-methylpiperidine-1-carboxylate involves several sophisticated steps, including condensation reactions, cyclization, and functional group transformations. These synthetic routes have been optimized to ensure high yields and purity, which are critical for pharmaceutical applications. The use of advanced catalytic systems has also enabled the introduction of complex substituents while maintaining synthetic efficiency.
Recent studies have begun to explore the biological activity of Tert-butyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)-3-methylpiperidine-1-carboxylate in vitro and in vivo. Initial findings suggest that it may exhibit potent anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its ability to interact with neurotransmitter receptors has raised interest in its potential as an anxiolytic or antidepressant agent.
The compound's stability under various conditions has also been thoroughly evaluated. Studies have shown that it remains stable under standard storage conditions but may degrade when exposed to extreme temperatures or acidic environments. This information is crucial for formulating the compound into stable pharmaceutical products that can maintain their efficacy over time.
The potential therapeutic applications of Tert-butyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)-3-methylpiperidine-1-carboxylate extend beyond anti-inflammatory uses. Its structural features suggest that it may also have applications in the treatment of neurodegenerative diseases, where modulation of CNS pathways is essential. Further research is needed to fully elucidate its mechanism of action and to identify any potential side effects or adverse reactions.
In conclusion, Tert-butyl 4-(5-amino-1-methyl-1H-pyrazol-3-yl)-3-methylpiperidine carboxylate (CAS No. 2228451) represents a promising candidate for pharmaceutical development due to its unique structural features and demonstrated biological activity. Ongoing research aims to optimize its synthesis, evaluate its safety profile, and explore its therapeutic potential in various disease models. As our understanding of molecular interactions continues to evolve, compounds like this one are poised to play a significant role in the next generation of medicinal chemistry innovations.
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